molecular formula C16H16N2O4S B2505785 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1351642-17-5

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2505785
CAS No.: 1351642-17-5
M. Wt: 332.37
InChI Key: AUJWLVZBUIEGHO-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” is a benzoxazolone-acetamide derivative featuring a hydroxypropyl-thiophene substituent. The compound’s core structure—2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide—is a common scaffold in medicinal chemistry, often modified with substituents like thiophene to enhance bioavailability or target specificity .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-16(21,13-7-4-8-23-13)10-17-14(19)9-18-11-5-2-3-6-12(11)22-15(18)20/h2-8,21H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWLVZBUIEGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 318.4139 g/mol. The compound features a thiophene ring and a benzo[d]oxazole moiety, which are known to contribute to diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structures, particularly those containing the benzo[d]oxazole scaffold, exhibit antimicrobial properties . For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential . In vitro studies demonstrated that it could inhibit cell proliferation in cancer cell lines, particularly those associated with melanoma and breast cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
B16F10 (Melanoma)20.38Induction of apoptosis
MCF7 (Breast)16.78Cell cycle arrest

3. Tyrosinase Inhibition

Another significant biological activity is the inhibition of tyrosinase , an enzyme critical in melanin production. Compounds similar to this compound have shown strong inhibitory effects on tyrosinase activity, making them potential candidates for skin-whitening agents .

Table 2: Tyrosinase Inhibition Potency

CompoundIC50 (μM)Type
N-(compound X)0.51Strong
N-(compound Y)152.51Moderate

Case Study 1: Melanoma Treatment

A study investigated the effects of this compound on melanoma cells (B16F10). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (5 μM). The study concluded that the compound could be further developed as a therapeutic agent against melanoma .

Case Study 2: Skin Depigmentation

In a zebrafish model, the compound was tested for its skin depigmentation effects. Results showed a marked reduction in pigmentation, correlating with in vitro tyrosinase inhibition data, supporting its potential application in cosmetic formulations aimed at skin lightening .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxobenzoxazole derivatives. For instance, derivatives similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have demonstrated significant growth inhibition against several cancer cell lines, including:

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antidiabetic Potential

In addition to anticancer properties, there is emerging evidence supporting the antidiabetic potential of oxadiazole derivatives. Research has shown that these compounds can enhance insulin sensitivity and exhibit hypoglycemic effects in diabetic models. The mechanisms may involve modulation of glucose metabolism and improvement of pancreatic function .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial activity. Studies indicate that they possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

  • Synthesis and Biological Evaluation :
    • A study synthesized a series of oxadiazole derivatives and assessed their anticancer activity against various cell lines, revealing promising results in inhibiting tumor growth.
    • Another investigation focused on the synthesis of thiophene-based compounds, demonstrating their efficacy against HepG-2 (liver cancer) and A549 (lung cancer) cell lines through in vitro assays.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Type Representative Example Molecular Weight Melting Point (°C) Yield (%)
Benzoxazolone-acetamide compound 384.4 N/A N/A
Benzoxazolone-hydrazide Compound 21 () 380.36 236–238 88
TSPO ligand [¹¹C]NBMP () 385.4 N/A N/A
Bivalent ligand 5i () ~600 (estimated) N/A 51–53

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